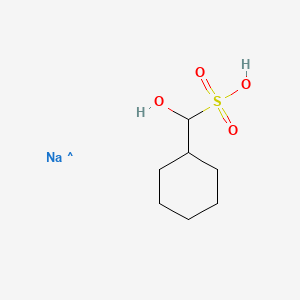

alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt: is a chemical compound with the molecular formula C7H13NaO4S and a molecular weight of 216.23 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt typically involves the reaction of cyclohexanone with sodium bisulfite under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Cyclohexanesulfonate or cyclohexanesulfinate.

Substitution: Various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in the study of enzyme kinetics and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mecanismo De Acción

The mechanism of action of alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity .

Comparación Con Compuestos Similares

Cyclohexanemethanesulfonic acid sodium salt: Lacks the hydroxyl group, resulting in different reactivity and applications.

Alpha-Hydroxy-toluene sulfonic acid sodium salt: Contains a benzene ring instead of a cyclohexane ring, leading to distinct chemical properties and uses.

Uniqueness: Alpha-Hydroxy-cyclohexanemethanesulfonic acid sodium salt is unique due to its combination of a hydroxyl group and a sulfonic acid group on a cyclohexane ring. This structure imparts specific reactivity and makes it valuable in various research and industrial applications .

Actividad Biológica

Alpha-hydroxy-cyclohexanemethanesulfonic acid sodium salt (also known as AHCMS) is a compound that has garnered attention in the fields of dermatology and biochemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₇H₁₄NaO₄S

- Molecular Weight : 217.238 g/mol

- Appearance : White solid

- Solubility : Water-soluble

AHCMS functions primarily as an alpha-hydroxy acid (AHA), which is known for its exfoliating properties. AHAs facilitate the shedding of dead skin cells and promote cellular turnover, thereby improving skin texture and appearance. The mechanisms through which AHCMS exerts its biological activity include:

- Cell Proliferation : AHCMS has been shown to influence keratinocyte proliferation, which is crucial for skin renewal. In studies, it was observed that AHA treatment can increase the rate of epidermal cell turnover, leading to enhanced skin rejuvenation and reduced signs of aging .

- Apoptosis Induction : Similar to other AHAs, AHCMS can induce apoptosis in certain skin cell lines. This process involves the activation of caspases, which are enzymes that play essential roles in programmed cell death pathways .

- Antimicrobial Activity : Research indicates that AHCMS may possess antimicrobial properties, which could be beneficial in treating acne and other skin infections. By inhibiting bacterial growth on the skin, it can help manage conditions like acne vulgaris .

Effects on Skin Cells

AHCMS has demonstrated several significant effects on skin cells:

- Exfoliation : By promoting the shedding of dead skin cells, AHCMS enhances skin texture and clarity.

- Moisturization : It may also contribute to skin hydration by influencing the natural moisturizing factors within the epidermis.

- Photoprotection : Some studies suggest that AHCMS could offer protective effects against UV-induced damage, potentially reducing the risk of photoaging .

Comparative Studies

A comparative study involving various AHAs highlighted the unique properties of AHCMS in relation to other common AHAs like glycolic acid and lactic acid. The study found that while all AHAs promote exfoliation and improve skin texture, AHCMS exhibited a lower irritation profile, making it more suitable for sensitive skin types .

Clinical Applications

- Acne Treatment : In a clinical trial involving patients with acne vulgaris, topical formulations containing AHCMS showed a significant reduction in lesion counts compared to placebo treatments. The study suggested that its antimicrobial properties contributed to this effect .

- Anti-Aging Effects : Another study focused on the anti-aging properties of AHCMS demonstrated improvements in skin elasticity and hydration levels after 12 weeks of consistent use in a cohort of older adults .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of AHCMS:

Propiedades

InChI |

InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h6-8H,1-5H2,(H,9,10,11); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFDHJUZCMBTLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(O)S(=O)(=O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857718 |

Source

|

| Record name | PUBCHEM_71748844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36609-97-9 |

Source

|

| Record name | PUBCHEM_71748844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.